molecular formula C18H19NO3 B5365456 4-[(4-butylbenzoyl)amino]benzoic acid

4-[(4-butylbenzoyl)amino]benzoic acid

Cat. No.: B5365456
M. Wt: 297.3 g/mol
InChI Key: XEPWJZBIXZBYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Butylbenzoyl)amino]benzoic acid is a benzoic acid derivative featuring a 4-butylbenzoyl group attached via an amide linkage to the para position of the aromatic ring. This structure combines the carboxylic acid functionality of benzoic acid with a lipophilic 4-butylbenzoyl substituent, which may enhance membrane permeability and influence pharmacokinetic properties. While direct references to this compound are absent in the provided evidence, its structural analogs—such as 4-[(4-chlorobenzoyl)amino]benzoic acid () and 4-[(phenylcarbamoyl)amino]benzoic acid ()—highlight the significance of substituent effects on biological activity and physicochemical properties . Such derivatives are typically synthesized via coupling reactions between substituted benzoyl chlorides and 4-aminobenzoic acid, as seen in related compounds ().

Properties

IUPAC Name

4-[(4-butylbenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-2-3-4-13-5-7-14(8-6-13)17(20)19-16-11-9-15(10-12-16)18(21)22/h5-12H,2-4H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPWJZBIXZBYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in ) reduce pKa (∼4.25 vs. ∼4.8 for alkyl derivatives), influencing solubility and ionization .
  • Biological Activity : The butyl group may improve insecticidal activity (as seen in phenylcarbamoyl derivatives, LC₅₀: 12.5 µg/mL) but reduce aqueous solubility, limiting antimicrobial efficacy compared to sulfonamide analogs ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.